molecular formula C6H10N2O2 B13601153 2-(3-Methoxyisoxazol-5-YL)ethan-1-amine

2-(3-Methoxyisoxazol-5-YL)ethan-1-amine

Cat. No.: B13601153
M. Wt: 142.16 g/mol
InChI Key: QAGNMYIFPUACDH-UHFFFAOYSA-N
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Description

2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a methoxy group attached to the oxazole ring and an ethanamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine typically involves the formation of the oxazole ring followed by the introduction of the methoxy and ethanamine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable nitrile and an aldehyde, the oxazole ring can be formed through a cyclization reaction. The methoxy group can be introduced via methylation, and the ethanamine side chain can be added through reductive amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the oxazole ring .

Scientific Research Applications

2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The oxazole ring and the methoxy group can interact with enzymes and receptors, modulating their activity. The ethanamine side chain can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methoxy-1,2-oxazol-5-yl)ethan-1-amine is unique due to the presence of both the methoxy group and the ethanamine side chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

2-(3-methoxy-1,2-oxazol-5-yl)ethanamine

InChI

InChI=1S/C6H10N2O2/c1-9-6-4-5(2-3-7)10-8-6/h4H,2-3,7H2,1H3

InChI Key

QAGNMYIFPUACDH-UHFFFAOYSA-N

Canonical SMILES

COC1=NOC(=C1)CCN

Origin of Product

United States

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